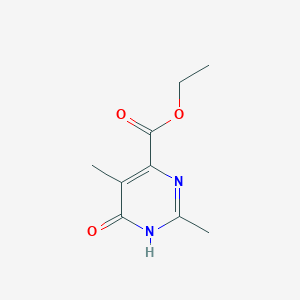

4-((Hydroxyimino)propyl)phenol

Übersicht

Beschreibung

Molecular Structure Analysis

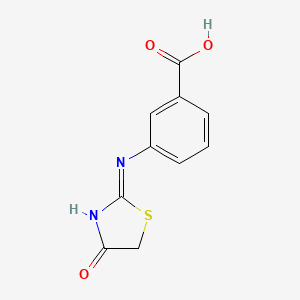

The molecule contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis

Phenols, including 4-((Hydroxyimino)propyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . They also have specific chemical reactivity which cause significant biological activities, ranging from antioxidants to antiproliferative compounds . These activities are profoundly related to chemical groups grafted onto the phenolic core .Wissenschaftliche Forschungsanwendungen

Application 1: Mineral Processing

- Summary of the Application: The compound “4-((Hydroxyimino)propyl)phenol” is used as a surfactant in the flotation process of chalcopyrite, a copper iron sulfide mineral .

- Methods of Application or Experimental Procedures: The adsorption mechanism of the compound to chalcopyrite was investigated using contact angle, in-situ atomic force microscopy (AFM), cyclic voltammetry (CV), and X-ray photoelectron spectroscopy (XPS) . The compound increases the surface hydrophobicity and roughness of chalcopyrite, which enhances its flotation .

- Results or Outcomes: The compound forms Cu-S, Cu-N, and Cu-O bonds with copper atoms in chalcopyrite . In a flotation test with a pH of 6.79 and an initial concentration of the compound at 5×10−5 mol/L, the flotation recovery of chalcopyrite reached about 90%, while for pyrite it was only 25% . This suggests that the compound is an excellent collector for the flotation separation and enrichment of chalcopyrite .

Application 2: Antiseptic Preparations

- Summary of the Application: Phenols, including “4-((Hydroxyimino)propyl)phenol”, can be used as the active ingredient in antiseptic preparations for use on the skin .

- Results or Outcomes: The use of phenols as antiseptics can help prevent infection and promote healing .

Application 3: Synthesis of Other Chemicals

- Summary of the Application: Phenols can be used as precursors in many chemical syntheses to produce pharmaceuticals, food preservatives, polymers, resins, and adhesives .

- Results or Outcomes: The use of phenols in chemical synthesis can result in a wide range of useful products .

Application 4: Spectroscopy of Alcohols and Phenols

- Summary of the Application: Phenols, including “4-((Hydroxyimino)propyl)phenol”, can be used in spectroscopy for the identification of unknown alcohols or phenols .

- Methods of Application or Experimental Procedures: The compound can be used in various spectroscopic techniques such as infrared, NMR, and mass spectroscopy . The specific procedures and technical details would depend on the exact spectroscopic technique being used.

- Results or Outcomes: The use of phenols in spectroscopy can help in the identification of unknown alcohols or phenols .

Application 5: Synthesis of Other Phenols

- Summary of the Application: Phenols can be used in several laboratory methods for the synthesis of other phenols .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact chemical synthesis being performed .

- Results or Outcomes: The use of phenols in chemical synthesis can result in a wide range of useful products .

Eigenschaften

IUPAC Name |

4-[(Z)-C-ethyl-N-hydroxycarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(10-12)7-3-5-8(11)6-4-7/h3-6,11-12H,2H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYVORCYLUSKQL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/O)/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Hydroxyimino)propyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)

![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)

![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)

![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)

![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)

![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)